Ethyl 3-[ethyl(dimethyl)silyl]propanoate
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Overview
Description
Ethyl 3-[ethyl(dimethyl)silyl]propanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a silicon atom bonded to two methyl groups and an ethyl group, which is attached to a propanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of Ethyl 3-[ethyl(dimethyl)silyl]propanoate may involve continuous flow reactors to optimize yield and efficiency. The process would include the esterification step followed by silylation using reagents like chlorodimethylsilane under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[ethyl(dimethyl)silyl]propanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups using reagents like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Propanoic acid derivatives.
Reduction: Ethyl 3-hydroxypropanoate.
Substitution: Ethyl 3-[substituted(dimethyl)silyl]propanoate.
Scientific Research Applications
Ethyl 3-[ethyl(dimethyl)silyl]propanoate has several applications in scientific research:
Biology: Employed in the study of enzyme-catalyzed ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[ethyl(dimethyl)silyl]propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The silyl group provides stability and can be selectively removed under specific conditions .
Comparison with Similar Compounds
Similar Compounds
Ethyl propionate: Similar ester structure but lacks the silyl group.
Ethyl acetate: Another simple ester used in various applications.
Methyl butyrate: An ester with a different alkyl chain length.
Uniqueness
Ethyl 3-[ethyl(dimethyl)silyl]propanoate is unique due to the presence of the silyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized synthetic applications where selective silylation is required .
Properties
CAS No. |
59471-74-8 |
---|---|
Molecular Formula |
C9H20O2Si |
Molecular Weight |
188.34 g/mol |
IUPAC Name |
ethyl 3-[ethyl(dimethyl)silyl]propanoate |
InChI |
InChI=1S/C9H20O2Si/c1-5-11-9(10)7-8-12(3,4)6-2/h5-8H2,1-4H3 |
InChI Key |
ULFSNZVVKQXHOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC[Si](C)(C)CC |
Origin of Product |
United States |
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